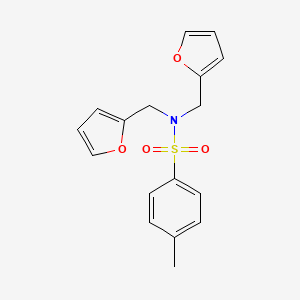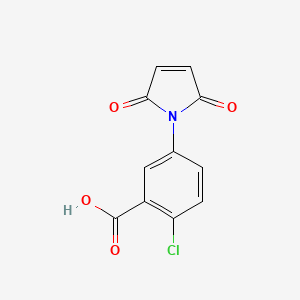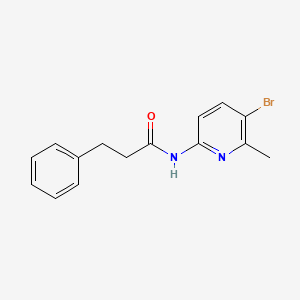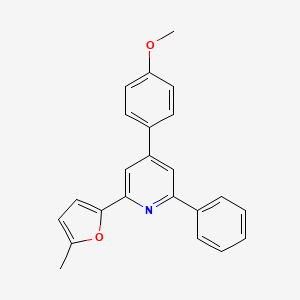
4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine, also known as MFPF, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been found to activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been found to protect neurons from oxidative stress, which can lead to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine in lab experiments is that it has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been found to protect neurons from oxidative stress, which can lead to neurodegenerative diseases. However, one limitation of using 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine. One direction is to further investigate its mechanism of action. Additionally, 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine could be studied for its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. Furthermore, the synthesis of analogs of 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine could be investigated to determine if they have similar or improved properties.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine involves the reaction of 4-methoxybenzaldehyde, 5-methyl-2-furancarboxaldehyde, and phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine in good yield.
Scientific Research Applications
4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been studied for its potential use in scientific research. This compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, 4-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-6-phenylpyridine has been studied for its potential use as a neuroprotective agent. This compound has been found to protect neurons from oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-16-8-13-23(26-16)22-15-19(17-9-11-20(25-2)12-10-17)14-21(24-22)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPIPJIXRZYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-(5-methylfuran-2-yl)-6-phenylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)

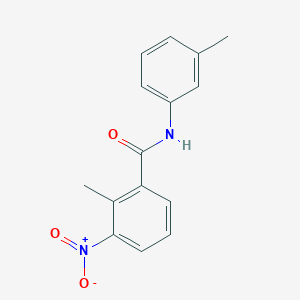


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
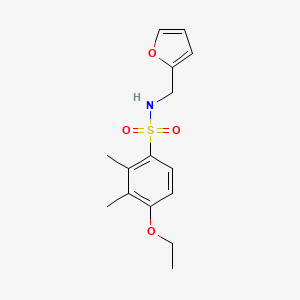

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
